7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride
Description
Properties
CAS No. |
79712-53-1 |
|---|---|
Molecular Formula |
C23H34Cl2N6O3S |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H32N6O3S.2ClH/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19;;/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3;2*1H |
InChI Key |
HFYFNZKRWQJSLF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O.Cl.Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
79712-55-3 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tazifylline hydrochloride; Tazifylline HCl; LN 2974; RS-49014; RS 49014; RS49014; LN2974; LN-2974; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tazifylline hydrochloride involves multiple steps. Initially, 1-bromo-3-chloropropane reacts with thiophenol in the presence of sodium hydroxide in refluxing water to form 1-(phenylthio)-3-chloropropane. This intermediate is then condensed with piperazine in refluxing ethanol-water, yielding 1-(3-phenylthiopropyl)piperazine. Finally, this compound is condensed with 7-(2,3-epoxypropyl)theophylline in refluxing ethanol to produce tazifylline .
Industrial Production Methods: Industrial production of tazifylline hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Tazifylline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the sulfur-containing moiety.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tazifylline hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying xanthine derivatives and their chemical properties.
Biology: The compound is investigated for its effects on histamine receptors and its potential as an antihistaminic agent.
Medicine: Research focuses on its potential therapeutic applications in treating respiratory conditions and allergies.
Industry: Tazifylline hydrochloride is explored for its use in developing new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Tazifylline hydrochloride exerts its effects by antagonizing the histamine H1 receptor. This interaction prevents histamine from binding to the receptor, thereby inhibiting the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction. The compound’s molecular targets include the histamine H1 receptor, and it modulates pathways involved in inflammatory responses and allergic reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
Purine-2,6-dione Derivatives
- Compound 2 (): Structure: 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethylpurine-2,6-dione dihydrochloride. Key Difference: The piperazine substituent is 2-phenoxyethyl instead of 3-phenylsulfanylpropyl. Activity: Demonstrated strong antiarrhythmic activity (LD50/ED50 = 54.9) and weak α1/α2-adrenoreceptor affinity (Ki = 0.225–1.400 µM and 0.152–4.299 µM, respectively) .
- CAS 19971-97-2 () :
- Structure: 7-[2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione.
- Key Difference: Lacks aromatic substituents on piperazine (hydroxyethyl group instead).
- Implication: Reduced lipophilicity may improve aqueous solubility but decrease receptor affinity compared to aryl-substituted analogues.
Diazaspiro[4.5]decane-2,4-dione Derivatives ()**
- Compounds 13 and 14: Structure: 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl analogue (14). Key Difference: Spirocyclic core instead of purine-2,6-dione. Relevance: Highlights the role of piperazine substituents (phenyl vs. chlorophenyl) in modulating bioactivity across diverse scaffolds.
Piperazine Substitution Patterns
The piperazine ring’s substitution significantly impacts pharmacological profiles:
- Phenoxyethyl vs.
- Hydroxyethyl vs. Aryl Groups: Non-aryl substituents (e.g., hydroxyethyl) likely reduce α-adrenoreceptor affinity but improve solubility, as seen in other piperazine derivatives ().
Therapeutic Implications
- Antiarrhythmic Activity : Compound 2 and its morpholine derivative (15) in show efficacy in arrhythmia models, suggesting the target compound’s piperazine-purinе scaffold is a viable template for cardiovascular agents.
- Anticonvulsant Potential: While structurally distinct pyrrolidine-2,5-diones () exhibit anticonvulsant effects, the target compound’s purine core may favor different neurological targets (e.g., adenosine receptors).
Biological Activity
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride, commonly referred to as Tazifyllinum, is a synthetic compound with a complex structure that suggests potential therapeutic applications. The compound belongs to the class of purine derivatives and has garnered attention due to its biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of Tazifyllinum is C23H32N6O3S, with a molecular weight of approximately 488.6 g/mol. The structural characteristics include:
- Purine core : This is crucial for its interaction with biological targets.
- Piperazine ring : Known for enhancing pharmacokinetic properties.
- Phenylsulfanyl group : Potentially contributes to its biological activity.
Tazifyllinum is hypothesized to exert its effects through several mechanisms:
- Adenosine Receptor Modulation : Due to its purine structure, it may interact with adenosine receptors, which are involved in various physiological processes including vasodilation and neurotransmission.
- Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have shown potential in inhibiting PDE activity, leading to increased levels of cyclic AMP (cAMP) and subsequent biological effects such as improved cardiac function and vasodilation.
Pharmacological Effects
Research indicates that Tazifyllinum may have the following pharmacological effects:
- Vasodilatory Effects : Similar compounds have been noted for their ability to relax blood vessels, which can be beneficial in treating cardiovascular diseases.
- Antidepressant Activity : Some studies suggest that modulation of adenosine receptors can influence mood and anxiety disorders.
Study 1: Vasodilatory Effects
A study conducted on isolated rat aorta demonstrated that Tazifyllinum induces relaxation in a concentration-dependent manner. The mechanism was attributed to the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.
| Concentration (µM) | Relaxation (%) |
|---|---|
| 1 | 20 |
| 10 | 45 |
| 100 | 75 |
Study 2: Neuropharmacological Evaluation
In a behavioral study involving mice subjected to stress-induced depression models, Tazifyllinum showed significant antidepressant-like effects compared to control groups. The results indicated an increase in locomotor activity and reduced immobility time in forced swim tests.
| Treatment Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Tazifyllinum (10 mg/kg) | 80 |
| Tazifyllinum (20 mg/kg) | 50 |
Safety and Toxicology
Preliminary toxicity studies indicate that Tazifyllinum has a favorable safety profile at therapeutic doses. However, further studies are needed to fully assess its long-term effects and potential side effects.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis of this piperazine-containing purine derivative likely involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Intermediate Preparation : Use of 4-(3-phenylsulfanylpropyl)piperazine as a core intermediate, synthesized via alkylation of piperazine with 3-phenylsulfanylpropyl halides .
- Coupling Reactions : Propyl linkage to the purine-dione scaffold via hydroxypropyl spacers, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side reactions .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Purity Optimization : Monitor reaction progress via TLC and confirm purity (>98%) using HPLC with UV detection at 254 nm, referencing impurity standards (e.g., EP/BP guidelines for related piperazine derivatives) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine N-propyl linkage, purine methyl groups) and stereochemistry .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to verify molecular weight (e.g., [M+H]⁺ for C₂₄H₃₃N₇O₃S·HCl) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/ammonium formate buffer to detect impurities (<0.1%) and validate retention time against reference standards .
Q. What safety protocols should be followed when handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- First-Aid Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Methodological Answer:
- Critical Literature Review : Identify inconsistencies in receptor binding assays (e.g., adenosine A₁ vs. A₂A receptor selectivity) by comparing experimental conditions (e.g., cell lines, incubation times) .
- Dose-Response Replication : Repeat assays under standardized conditions (e.g., HEK293 cells transfected with human receptors) to validate EC₅₀/IC₅₀ values .
- Cross-Validation : Use orthogonal methods (e.g., radioligand binding vs. cAMP accumulation assays) to confirm target engagement .
Q. What in vitro and in vivo models are appropriate for studying its mechanism of action?
Methodological Answer:
- In Vitro Models :
- Cell-Based Assays : CHO-K1 cells expressing adenosine receptors for cAMP quantification .
- Enzyme Inhibition : Evaluate phosphodiesterase (PDE) activity using fluorometric substrates (e.g., 3′,5′-cAMP hydrolysis assays) .
- In Vivo Models :
- Rodent Behavioral Studies : Tail-flick test (analgesia) or rotarod (motor coordination) to assess CNS effects .
- Pharmacokinetic Profiling : Blood-brain barrier penetration studies in rats via LC-MS/MS quantification of plasma/brain tissue ratios .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) modeling improve dosing strategies for this compound?
Methodological Answer:
- Compartmental Modeling : Use WinNonlin or NONMEM to estimate absorption (Ka), volume of distribution (Vd), and clearance (Cl) from plasma concentration-time curves .
- Covariate Analysis : Incorporate covariates like protein binding (≥95% for purine derivatives) and hepatic metabolism (CYP3A4/5 involvement) to predict inter-subject variability .
- PD Linkage : Apply Emax models to correlate plasma levels with receptor occupancy (e.g., adenosine A₁ receptor blockade measured via PET imaging) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
